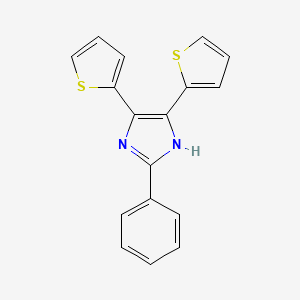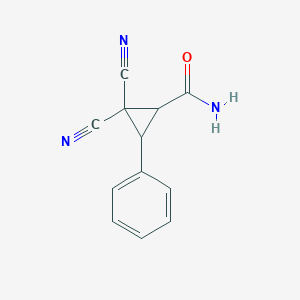
2,2-dicyano-3-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dicyano-3-phenylcyclopropanecarboxamide (DPC) is a synthetic compound that has gained interest in scientific research due to its unique chemical structure and potential applications. DPC belongs to the class of cyclopropanecarboxamide compounds, which are known for their diverse biological activities.
Scientific Research Applications
2,2-dicyano-3-phenylcyclopropanecarboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2,2-dicyano-3-phenylcyclopropanecarboxamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In organic synthesis, 2,2-dicyano-3-phenylcyclopropanecarboxamide has been used as a building block for the synthesis of other cyclopropanecarboxamide compounds. In materials science, 2,2-dicyano-3-phenylcyclopropanecarboxamide has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.
Mechanism of Action
The exact mechanism of action of 2,2-dicyano-3-phenylcyclopropanecarboxamide is not fully understood. However, studies have shown that 2,2-dicyano-3-phenylcyclopropanecarboxamide may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2,2-dicyano-3-phenylcyclopropanecarboxamide may also act as a modulator of the immune system, potentially reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2,2-dicyano-3-phenylcyclopropanecarboxamide has anti-inflammatory and analgesic effects in animal models. 2,2-dicyano-3-phenylcyclopropanecarboxamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. 2,2-dicyano-3-phenylcyclopropanecarboxamide has also been shown to reduce pain in animal models of acute and chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of 2,2-dicyano-3-phenylcyclopropanecarboxamide is its unique chemical structure, which allows for the synthesis of other cyclopropanecarboxamide compounds. 2,2-dicyano-3-phenylcyclopropanecarboxamide is also relatively easy to synthesize and purify, making it a useful tool for organic synthesis. However, one limitation of 2,2-dicyano-3-phenylcyclopropanecarboxamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 2,2-dicyano-3-phenylcyclopropanecarboxamide is not fully understood, which may limit its use in certain research applications.
Future Directions
There are several potential future directions for research on 2,2-dicyano-3-phenylcyclopropanecarboxamide. One direction is the development of new drugs based on the anti-inflammatory and analgesic properties of 2,2-dicyano-3-phenylcyclopropanecarboxamide. Another direction is the synthesis of new cyclopropanecarboxamide compounds using 2,2-dicyano-3-phenylcyclopropanecarboxamide as a building block. Additionally, further research is needed to fully understand the mechanism of action of 2,2-dicyano-3-phenylcyclopropanecarboxamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2,2-dicyano-3-phenylcyclopropanecarboxamide is a synthetic compound with potential applications in various scientific fields. The synthesis method of 2,2-dicyano-3-phenylcyclopropanecarboxamide involves the reaction of 2,2-dicyano-3-phenylcyclopropanecarboxylic acid with an amine, and the resulting compound has been studied for its anti-inflammatory and analgesic properties. 2,2-dicyano-3-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments, and there are several potential future directions for research on 2,2-dicyano-3-phenylcyclopropanecarboxamide.
Synthesis Methods
2,2-dicyano-3-phenylcyclopropanecarboxamide can be synthesized by the reaction of 2,2-dicyano-3-phenylcyclopropanecarboxylic acid with an amine, such as ammonia or an amine derivative. The reaction typically occurs in the presence of a catalyst, such as triethylamine or diisopropylethylamine. The resulting 2,2-dicyano-3-phenylcyclopropanecarboxamide compound can be purified using various methods, including recrystallization or column chromatography.
properties
IUPAC Name |
2,2-dicyano-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-12(7-14)9(10(12)11(15)16)8-4-2-1-3-5-8/h1-5,9-10H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTNUKSUIMWGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(C#N)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dicyano-3-phenylcyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)
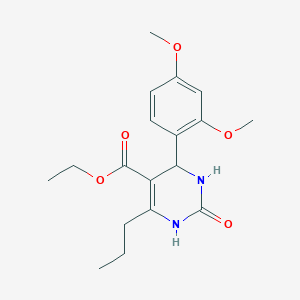
![5-imino-6-[4-(1-naphthylmethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4891096.png)
![N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)
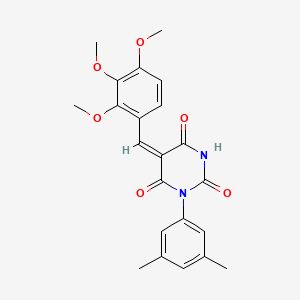
![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
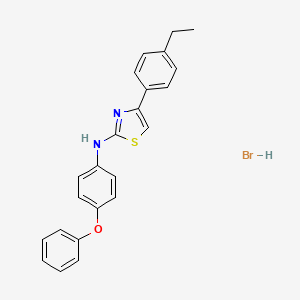
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4891177.png)
